Ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate

Catalog No.
S12289429
CAS No.
5345-90-4
M.F
C17H18O4
M. Wt
286.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate

CAS Number

5345-90-4

Product Name

Ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate

IUPAC Name

ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

InChI

InChI=1S/C17H18O4/c1-3-21-17(19)11-9-15(18)13-8-10-16(20-2)14-7-5-4-6-12(13)14/h4-8,10H,3,9,11H2,1-2H3

InChI Key

ZANAWDHMJCXINC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C2=CC=CC=C21)OC

Ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate is an organic compound classified as a naphthalene derivative. Its structure features a methoxy group attached to a naphthalene ring and an ester functional group, which contributes to its chemical reactivity and potential biological activity. The compound's molecular formula is C15H16O4C_{15}H_{16}O_4, and it is recognized for its role in various

  • Oxidation: The methoxy group may be oxidized to form a hydroxyl group, using reagents like potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: The carbonyl group in the ester can be reduced to yield an alcohol, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: The methoxy group can undergo nucleophilic substitution, allowing for the introduction of various functional groups depending on the reactants used.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganate, CrO₃Acidic medium
ReductionLithium aluminum hydrideAnhydrous conditions
SubstitutionSodium hydride, KOtBuAprotic solvents

Major Products Formed

  • Oxidation: 4-(4-hydroxynaphthalen-1-yl)-4-oxobutanoate
  • Reduction: 4-(4-methoxynaphthalen-1-yl)-4-hydroxybutanoate
  • Substitution: Various substituted naphthalene derivatives depending on the substituent.

Research indicates that ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate exhibits potential biological activities, particularly in anticancer and antimicrobial domains. Its mechanism of action may involve interaction with specific molecular targets, inhibiting certain enzymes or disrupting cellular processes. These properties make it a candidate for further investigation in drug development and therapeutic applications.

The synthesis of ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate typically involves the esterification of 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid with ethanol or other alcohols under acidic conditions. This reaction is often conducted under reflux to ensure complete conversion. In industrial settings, continuous flow processes may be employed to enhance efficiency and yield.

Synthetic Route Example

  • Combine 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid and ethanol.
  • Add an acid catalyst (e.g., sulfuric acid).
  • Heat the mixture under reflux until the reaction is complete.
  • Purify the product through distillation or chromatography.

Ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate has several applications across different fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for potential therapeutic effects, particularly against cancer and microbial infections.
  • Medicine: Explored as a precursor for active pharmaceutical ingredients.
  • Industry: Used in producing specialty chemicals and materials.

Studies on interaction dynamics indicate that ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate may interact with various biological macromolecules, including proteins and nucleic acids. These interactions can lead to alterations in cellular pathways, contributing to its observed biological effects. Further research is necessary to elucidate the specific molecular targets involved.

Several compounds share structural similarities with ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate, including:

  • Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
    • Similar structure but features a phenyl instead of a naphthyl group.
  • Ethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yloxy)acetate
    • Contains a biphenyl moiety; different functional groups may influence biological activity.
  • Ethyl 3-(2-naphthalenyloxy)butanoate
    • Shares a naphthalene structure but differs in functional groups and positioning.

Unique Features of Ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate

The unique combination of the methoxy group on the naphthalene ring and the specific ester configuration contributes to its distinctive reactivity and biological profile compared to similar compounds. This specificity may enhance its potential applications in medicinal chemistry and materials science.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Exact Mass

286.12050905 g/mol

Monoisotopic Mass

286.12050905 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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